molecular formula C11H17BrN2O3 B1447522 4-bromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide CAS No. 1501196-59-3

4-bromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide

Cat. No. B1447522
M. Wt: 305.17 g/mol
InChI Key: ZUXLYBDYZOJPLY-UHFFFAOYSA-N
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Description

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Synthesis Analysis

This involves the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield.



Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves the study of how the compound reacts with other substances. It includes the study of its reactivity, the products formed, and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This involves the study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

Stereochemistry in Drug Development

Stereochemistry plays a crucial role in the pharmacological profile of drugs. Research on stereochemically pure compounds, such as certain pyrrolidine derivatives, has demonstrated the importance of specific configurations for improving biological activity. This suggests that the structural features of 4-bromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide could be relevant for designing drugs with enhanced efficacy or specificity (Veinberg et al., 2015).

Crystal Engineering and Drug Formulation

In the realm of crystal engineering, halogen···halogen interactions are significant for designing cocrystals with desired properties. The study of 4-bromobenzamide derivatives highlights the potential of specific halogen interactions in forming stable cocrystals, which could be relevant for drug formulation and delivery systems (Tothadi et al., 2013).

Supramolecular Chemistry

Supramolecular capsules derived from calixpyrrole scaffolds demonstrate the utility of pyrrole derivatives in constructing molecular capsules for various applications, including drug delivery and molecular recognition. This underscores the potential of exploring 4-bromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide for similar applications (Ballester, 2011).

Environmental and Health Safety

Research on polybrominated dibenzo-p-dioxins and dibenzofurans emphasizes the importance of understanding the environmental and health impacts of brominated compounds. This is relevant for assessing the safety and regulatory compliance of new chemicals, including 4-bromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide (Mennear & Lee, 1994).

Safety And Hazards

This involves the study of the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.


Future Directions

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Please note that the availability of this information can vary depending on how well-studied the compound is. For lesser-known compounds, some of this information may not be available. If you have any other questions or need further clarification, feel free to ask!


properties

IUPAC Name

4-bromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BrN2O3/c1-3-16-10(17-4-2)7-14-11(15)9-5-8(12)6-13-9/h5-6,10,13H,3-4,7H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUXLYBDYZOJPLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC(=O)C1=CC(=CN1)Br)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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